molecular formula C27H50O6 B15370819 1,3-Diacetyloxypropan-2-yl icosanoate CAS No. 55429-68-0

1,3-Diacetyloxypropan-2-yl icosanoate

Cat. No.: B15370819
CAS No.: 55429-68-0
M. Wt: 470.7 g/mol
InChI Key: LJFXWMKIYBPHON-UHFFFAOYSA-N
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Description

1,3-Diacetyloxypropan-2-yl icosanoate (CAS Registry Number: 55429-68-0) is a chemical compound with the molecular formula C27H50O6 and a molecular weight of 470.68 g/mol . Its structure features an icosanoate (arachidate) moiety, a saturated 20-carbon fatty acid chain, esterified to a glycerol backbone in which the two primary hydroxyl groups are acetylated . This specific structure classifies it as a structured lipid ester and makes it a compound of interest in synthetic organic chemistry. Researchers value this diacetylated mono-icosanoate glyceride for its dual functional groups, which can participate in different chemical reactions, and its long aliphatic chain, which can influence the physical properties of resulting compounds. It is particularly relevant in the development of novel synthetic methodologies, including peptide synthesis, where such structures can serve as intermediates or building blocks . The compound has a calculated density of 0.97 g/cm³, a boiling point of approximately 508°C at 760 mmHg, and a flash point of about 209°C . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle it with appropriate safety precautions, as it is incompatible with strong oxidizing agents.

Properties

CAS No.

55429-68-0

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

IUPAC Name

1,3-diacetyloxypropan-2-yl icosanoate

InChI

InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-26(22-31-24(2)28)23-32-25(3)29/h26H,4-23H2,1-3H3

InChI Key

LJFXWMKIYBPHON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Origin of Product

United States

Biological Activity

1,3-Diacetyloxypropan-2-yl icosanoate is a compound derived from the fatty acid icosanoic acid (also known as eicosanoic acid) and is part of a broader class of esters that exhibit various biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

1,3-Diacetyloxypropan-2-yl icosanoate has the following molecular formula:

  • Molecular Formula : C27H50O6
  • CAS Number : 55429-68-0

The compound is characterized by its ester functional groups, which play a crucial role in its biological activity. The presence of acetyloxy groups contributes to its solubility and interaction with biological membranes.

Anti-inflammatory Properties

Research indicates that compounds similar to 1,3-diacetyloxypropan-2-yl icosanoate exhibit significant anti-inflammatory effects. In vitro studies have shown that fatty acid esters can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study highlighted that certain fatty acid derivatives can suppress the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting a potential mechanism for their anti-inflammatory action .

Antimicrobial Activity

The antimicrobial properties of 1,3-diacetyloxypropan-2-yl icosanoate have also been explored. Fatty acid esters are known to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated that compounds with similar structures possess activity against a range of bacteria and fungi. For example, an investigation into the antimicrobial efficacy of fatty acid esters found that they exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans .

Case Studies

  • Study on Alchornea laxiflora : A systematic review on the phytochemical constituents of Alchornea laxiflora, which contains 1,3-diacetyloxypropan-2-yl icosanoate among other compounds, reported various traditional uses including treatment for inflammatory conditions and infections. The review emphasized the need for further research into the specific biological activities of isolated compounds from this plant .
  • Larvicidal Activity : Another study focused on the larvicidal properties of related compounds against Aedes aegypti, a vector for several viral diseases. The findings suggested that certain fatty acid derivatives could serve as potential eco-friendly insecticides, underscoring the relevance of structural components in determining biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound/SourceObserved EffectReference
Anti-inflammatoryFatty Acid EstersInhibition of IL-6 and TNF-α
AntimicrobialFatty Acid EstersInhibition of S. aureus and C. albicans
LarvicidalRelated CompoundsEffective against Aedes aegypti
Traditional UseAlchornea laxifloraTreatment for inflammation and infections

Comparison with Similar Compounds

Key Observations :

  • Polarity: Unlike cephalins or phosphatidylethanolamines, 1,3-diacetyloxypropan-2-yl icosanoate lacks a charged or polar head group, rendering it more hydrophobic. This limits its utility in aqueous systems but enhances compatibility with nonpolar matrices (e.g., lipid-based formulations) .
  • Stability : The acetyloxy groups may confer greater hydrolytic stability compared to phosphate-containing analogs, which are prone to enzymatic or acidic degradation.
  • Synthetic Utility: The compound’s ester linkages and simple structure suggest utility as a precursor for modified lipids or prodrugs, akin to intermediates used in isocoumarin synthesis (e.g., 2-(1,3-dioxoisoindolin-2-yl)propanoic acid in ) .

Comparison with Fatty Acid Esters

Compound Name Fatty Acid Chain Ester Groups Melting Point (est.) Solubility
1,3-Diacetyloxypropan-2-yl icosanoate C20:0 (icosanoic) Acetyloxy (×2) High (>60°C) Insoluble in water
Triicosanoin C20:0 (×3) Glycerol triester ~75–80°C Nonpolar solvents
1-Monopalmitoylglycerol C16:0 Single acyl, two hydroxyls ~60–65°C Limited water

Key Observations :

  • Chain Length Impact: The icosanoate chain (C20:0) contributes to higher melting points and rigidity compared to shorter-chain esters (e.g., C16:0). This property may influence phase behavior in lipid matrices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diacetyloxypropan-2-yl icosanoate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via esterification of glycerol derivatives with icosanoic acid under acidic or enzymatic catalysis. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantification, and mass spectrometry (MS) for molecular weight verification. Special attention should be given to eliminating unreacted acyl donors and side products through column chromatography .

Q. What analytical methods are recommended for quantifying 1,3-Diacetyloxypropan-2-yl icosanoate in complex mixtures?

  • Methodological Answer : Thermal desorption gas chromatography-mass spectrometry (TD-GC/MS) is effective for volatile derivatives, while reversed-phase HPLC with evaporative light scattering detection (ELSD) is suitable for non-volatile analysis. Method validation should include selectivity tests against matrix interferences (e.g., degradation products like acetic acid or aldehydes) and determination of limits of detection (LOD) and quantification (LOQ) .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility by monitoring ester bond integrity via infrared (IR) spectroscopy or HPLC under varying pH, temperature, and humidity. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict degradation pathways, such as acyloxy group cleavage, which generates icosanoic acid and glycerol derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the compound’s role in peracid generation, and what mechanistic insights exist?

  • Methodological Answer : In alkaline environments with hydrogen peroxide, the compound undergoes perhydrolysis to form peracetic acid, a potent oxidizer. Reaction kinetics can be studied using stopped-flow spectroscopy or Raman spectroscopy to track peroxide intermediates. Mechanistic studies should compare activation energies (via Arrhenius plots) and evaluate steric effects of the icosanoyl chain on reactivity .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Researchers should replicate studies using rigorously purified batches (≥98% by HPLC) and characterize stereoisomers via chiral chromatography or X-ray crystallography. Comparative bioassays (e.g., antimicrobial or enzyme inhibition tests) under standardized protocols can clarify structure-activity relationships .

Q. What computational models predict interactions between 1,3-Diacetyloxypropan-2-yl icosanoate and lipid-processing enzymes?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities with lipases or esterases, focusing on the compound’s acyl chain length and ester group orientation. Molecular dynamics (MD) simulations (using GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments. Validate predictions with in vitro enzymatic assays measuring hydrolysis rates .

Methodological Challenges & Solutions

Q. How to design experiments to assess hydrolysis products in environmental or biological systems?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C-icosanoate) tracked via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For environmental samples, solid-phase extraction (SPE) coupled with GC/MS identifies low-concentration metabolites. In vitro models (e.g., liver microsomes) can simulate enzymatic degradation pathways .

Q. What spectroscopic techniques differentiate stereoisomers or regiochemical variants of this compound?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® columns) resolves enantiomers, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies regiochemical configurations. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural assignments .

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